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molecular formula C15H12ClN3 B8768177 6-Chloro-2-hydrazinyl-4-phenylquinoline CAS No. 27537-93-5

6-Chloro-2-hydrazinyl-4-phenylquinoline

Cat. No. B8768177
M. Wt: 269.73 g/mol
InChI Key: MVXICPVSKYVBPC-UHFFFAOYSA-N
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Patent
US03993660

Procedure details

A stirred mixture of 2,6-dichloro-4-phenylquinoline (2.7 g., 0.01 mole) and hydrazine hydrate (6.8 g.) was refluxed under nitrogen for 1 hour and concentrated in vacuo. The residue was suspended in warm water, and the solid was collected by filtration, dried and recrystallized from ethyl acetate-Skelly B hexanes to give 1.81 g. (67%) yield) of 6-chloro-2-hydrazino-4-phenylquinoline of melting point 156.5°-157° C.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([Cl:18])[CH:8]=2)[N:3]=1.O.[NH2:20][NH2:21]>>[Cl:18][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[N:3]=[C:2]([NH:20][NH2:21])[CH:11]=[C:10]2[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C(=C1)C1=CC=CC=C1)Cl
Name
Quantity
6.8 g
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under nitrogen for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate-Skelly B hexanes
CUSTOM
Type
CUSTOM
Details
to give 1.81 g

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=CC(=NC2=CC1)NN)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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